4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a pyrazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final steps involve coupling the pyrazole derivative with the appropriate pyrimidine and phenyl groups under conditions that promote the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole and pyrimidine moieties can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER: shares similarities with other compounds containing pyrazole, pyrimidine, and trifluoromethyl groups.
4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL: A simpler pyrazole derivative.
6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL: A pyrimidine derivative with a trifluoromethyl group.
Uniqueness
The uniqueness of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and pyrimidine moieties provide opportunities for diverse interactions with molecular targets.
Properties
Molecular Formula |
C31H27F3N4O2 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C31H27F3N4O2/c1-18-8-6-10-22(14-18)28-20(3)29(23-11-7-9-19(2)15-23)38(37-28)30-35-24(17-27(36-30)31(32,33)34)21-12-13-25(39-4)26(16-21)40-5/h6-17H,1-5H3 |
InChI Key |
UBCKVMZHWXXHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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